molecular formula C16H23F3N2O2S B7003362 N,N-dimethyl-1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine-3-sulfonamide

N,N-dimethyl-1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine-3-sulfonamide

Cat. No.: B7003362
M. Wt: 364.4 g/mol
InChI Key: ACDOQMHOLCHHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine-3-sulfonamide is a complex organic compound characterized by its unique chemical structure This compound features a piperidine ring substituted with a sulfonamide group and a trifluoromethylphenyl group

Properties

IUPAC Name

N,N-dimethyl-1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N2O2S/c1-20(2)24(22,23)15-7-4-9-21(12-15)10-8-13-5-3-6-14(11-13)16(17,18)19/h3,5-6,11,15H,4,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDOQMHOLCHHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1CCCN(C1)CCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine-3-sulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the sulfonamide group and the trifluoromethylphenyl group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N,N-dimethyl-1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonamide-containing molecules. Examples include:

  • N,N-dimethyl-1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine-3-carboxamide
  • N,N-dimethyl-1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine-3-thiourea

Uniqueness

What sets N,N-dimethyl-1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine-3-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.